4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol
Description
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is a biphenyl derivative featuring a hydroxyl group at the 4-position of one benzene ring and a 2-chloro-5-(trifluoromethyl) substituent on the adjacent aromatic ring. This compound is of interest due to its unique electronic and steric properties, influenced by the electron-withdrawing trifluoromethyl (-CF₃) and chlorine groups.
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWZIOGNENBMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can produce various substituted phenols.
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism by which 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol with key analogues from the evidence:
Key Observations:
- Electronic Effects : The -CF₃ group enhances lipophilicity and metabolic stability, making these compounds suitable for agrochemicals (e.g., pyraflufen-ethyl in ) .
- Substituent Positioning: Chlorine at the ortho position (relative to the hydroxyl or carbonyl group) increases steric hindrance and acidity. For example, 2-chloro-5-(trifluoromethyl)phenol (Ev3) is a liquid, while biphenyl or pyridine derivatives (Ev18) are solids due to extended conjugation.
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely increases water solubility compared to non-hydroxylated analogues (e.g., 4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine).
- Acidity: The ortho-chloro and para-CF₃ groups in 2-chloro-5-(trifluoromethyl)phenol (Ev3) lower the pKa of the hydroxyl group, enhancing acidity compared to meta-substituted derivatives.
Biological Activity
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol, also known as a chlorinated phenolic compound, has garnered attention in scientific research due to its potential biological activity. This compound is characterized by a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and environmental impacts.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClF3O, with a molecular weight of approximately 284.65 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for cellular processes, such as farnesyltransferase (FTase), which is involved in protein modification and signaling pathways.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activity, contributing to its protective effects against oxidative stress .
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound against various human cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis |
| MCF-7 (breast) | 20 | Inhibition of cell proliferation |
| A549 (lung) | 25 | Disruption of mitochondrial function |
These results indicate that the compound exhibits selective cytotoxicity, particularly in cancerous cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate antibacterial activity |
| Escherichia coli | 64 | Weak antibacterial activity |
| Candida albicans | 16 | Strong antifungal activity |
These findings highlight the compound's potential utility in developing antimicrobial therapies.
Case Studies
- Study on Anticancer Properties : A study published in ACS Omega investigated the cytotoxic effects of various phenolic compounds, including this compound. The study found that this compound significantly inhibited growth in several cancer cell lines, demonstrating a dose-dependent response .
- Antimicrobial Efficacy Evaluation : Research conducted on the antimicrobial properties of chlorinated phenols indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This study emphasized the importance of the trifluoromethyl group in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
